![molecular formula C8H9N3O2 B14684275 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 28491-65-8](/img/structure/B14684275.png)
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can be achieved through several methods. One common approach involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles . Another method involves the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions, leading to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of pyrazolo[1,5-a]pyrimidines with complex hydrides can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidines . Additionally, the compound can participate in Pd-catalyzed carbon-carbon cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include n-butyl lithium (BuLi), which is used to generate carbanions for electrophilic addition reactions . Other reagents include complex hydrides for reduction reactions and palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction reactions can yield tetrahydropyrazolo[1,5-a]pyrimidines, while cross-coupling reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Aplicaciones Científicas De Investigación
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique structure allows for structural modifications that can enhance its biological activity, making it a valuable tool for drug discovery and development.
. The compound’s ability to undergo various chemical transformations also makes it a useful building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit c-AMP phosphodiesterase and tyrosine kinase, which are important enzymes involved in cellular signaling pathways . The compound’s ability to modulate these pathways can lead to various biological effects, including antitumor activity and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione include other pyrazolo[1,5-a]pyrimidines, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at positions 5 and 6, along with the dione functionality, contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
28491-65-8 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
5,6-dimethyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5(2)9-6-3-7(12)10-11(6)8(4)13/h3,9H,1-2H3,(H,10,12) |
Clave InChI |
BKXFQHWBBLJCRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC(=O)NN2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
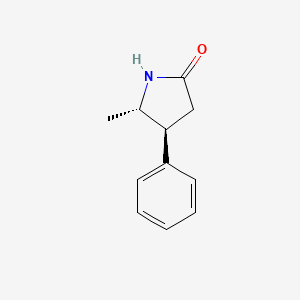
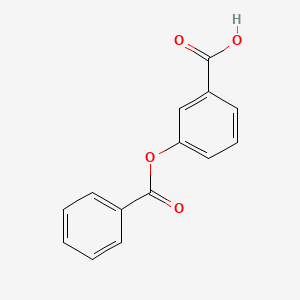
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
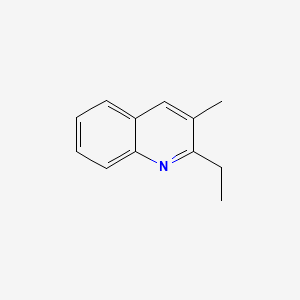

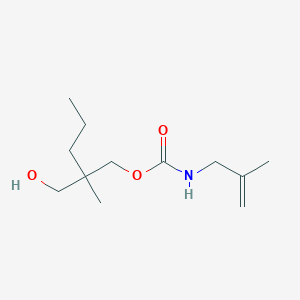

![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
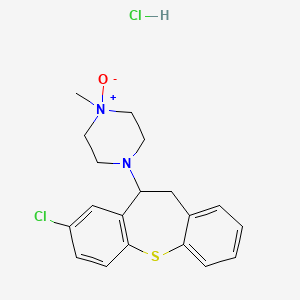
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)



